BenchChemオンラインストアへようこそ!

Sitagliptin fenilalanil hydrochloride

in vitro assay solubility DMSO stock solution

Sitagliptin fenilalanil hydrochloride is a DPP-4 inhibitor that differs from clinically approved sitagliptin phosphate in salt form and phenylalanine moiety. This high-purity (≥98%) compound serves as a critical reference standard for HPLC/LC-MS/MS method development, resolving process impurities and degradation products. Its defined solubility (25 mg/mL in DMSO) and in vivo formulation data support reliable preclinical studies. A distinct chemical entity for SAR benchmarking against known DPP-4 inhibitors. Not interchangeable with sitagliptin phosphate.

Molecular Formula C25H25ClF6N6O2
Molecular Weight 590.9 g/mol
Cat. No. B10857043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin fenilalanil hydrochloride
Molecular FormulaC25H25ClF6N6O2
Molecular Weight590.9 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl
InChIInChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1
InChIKeyLZDQVWZJBLFZSN-PXPMWPIZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin fenilalanil hydrochloride (CAS 1339954-75-4): A DPP-4 Inhibitor Reference Standard and R&D Intermediate


Sitagliptin fenilalanil hydrochloride is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It is a hydrochloride salt of sitagliptin fenilalanil (CAS 1339955-03-1), incorporating a phenylalanine-derived moiety . Its molecular formula is C25H25ClF6N6O2 and its molecular weight is 590.95 g/mol [1]. While sitagliptin phosphate (as in Januvia) is the clinically approved form, the fenilalanil hydrochloride salt is of interest as a potential reference standard and an intermediate in alternative synthetic routes [2].

Why Sitagliptin fenilalanil hydrochloride is Not a Simple Substitute for Sitagliptin Phosphate


The DPP-4 inhibitor class includes compounds with distinct chemical structures that dictate unique physicochemical and pharmacokinetic profiles [1]. Sitagliptin fenilalanil hydrochloride differs fundamentally from the clinically approved sitagliptin phosphate in its salt form and phenylalanine moiety . These differences preclude simple interchangeability, as they can lead to significant variations in solubility , stability, and potentially bioavailability, making it a distinct chemical entity for research and development .

Quantitative Differentiation: Evidence for Selecting Sitagliptin fenilalanil hydrochloride over Sitagliptin Phosphate


Solubility in DMSO: A Critical Parameter for In Vitro Assay Design

Sitagliptin fenilalanil hydrochloride exhibits a distinct solubility profile in DMSO compared to its free base (sitagliptin fenilalanil), which is crucial for preparing stock solutions for in vitro assays. The hydrochloride salt demonstrates a maximum solubility of 25 mg/mL (42.30 mM) in DMSO under specific conditions (ultrasonic and warming to 70°C) . In contrast, the free base, sitagliptin fenilalanil, is significantly more soluble in DMSO, achieving 250 mg/mL (450.86 mM) under ultrasonic conditions .

in vitro assay solubility DMSO stock solution compound handling

Molecular Properties: Salt Form and Phenylalanine Moiety Distinguish from Clinical Formulation

The chemical structure of sitagliptin fenilalanil hydrochloride is distinct from that of sitagliptin phosphate. The hydrochloride salt (MW 590.95) incorporates a phenylalanine-derived moiety, which is not present in sitagliptin phosphate (MW 523.33) [1]. This structural difference is expected to influence various physicochemical properties, including solubility, stability, and potentially bioavailability, as the hydrochloride salt may improve solubility, facilitating formulation development .

salt form chemical structure pharmacokinetics physicochemical properties

In Vivo Solubility: Formulation Considerations for Preclinical Studies

For in vivo studies, the solubility of sitagliptin fenilalanil hydrochloride in a specific formulation has been reported. A clear solution can be achieved at ≥ 2.08 mg/mL (3.52 mM) in a formulation of 10% DMSO + 90% Corn Oil [1]. This provides a practical, quantitative benchmark for preparing this compound for animal dosing, ensuring it is in a solution state for administration.

in vivo solubility formulation preclinical animal studies

Procurement Purity and Stability: Comparable Commercial Grade for Research Use

Sitagliptin fenilalanil hydrochloride is commercially available for research purposes with a specified purity of 98.94% from one vendor and 98% from another . This level of purity is comparable to research-grade sitagliptin phosphate . The recommended storage condition for the hydrochloride salt is -20°C for powder (3 years) and -80°C for solvent (1 year) , which is standard for this class of small molecule.

purity stability procurement quality control

Defined Research Applications for Sitagliptin fenilalanil hydrochloride Based on Differential Evidence


Reference Standard for Analytical Method Development and Validation

Given its distinct chemical structure from sitagliptin phosphate, sitagliptin fenilalanil hydrochloride can serve as a critical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) intended to resolve and quantify different sitagliptin-related substances, including process impurities or degradation products that may be specific to certain synthetic routes [1]. Its high purity (>98%) supports its use as a calibration standard .

In Vitro DPP-4 Inhibition Assays as a Comparator Compound

Researchers investigating structure-activity relationships (SAR) of DPP-4 inhibitors can use sitagliptin fenilalanil hydrochloride as a comparator in in vitro enzyme inhibition assays. Its distinct solubility profile in DMSO (25 mg/mL) [1] requires careful consideration when preparing stock solutions for concentration-response studies, and its activity can be benchmarked against known DPP-4 inhibitors like sitagliptin phosphate .

Preclinical Formulation Feasibility Studies

The reported in vivo solubility of ≥2.08 mg/mL in a 10% DMSO + 90% Corn Oil vehicle [1] provides a defined starting point for preclinical formulation development. This data is useful for researchers planning pilot pharmacokinetic or efficacy studies in rodent models, where achieving a stable, soluble dose formulation is a prerequisite for accurate and reproducible administration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin fenilalanil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.